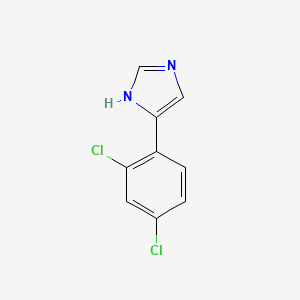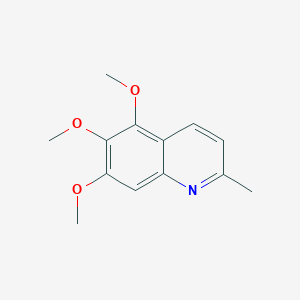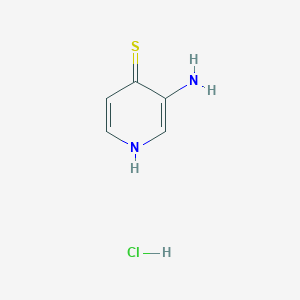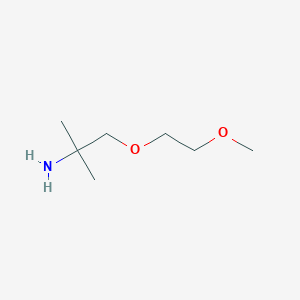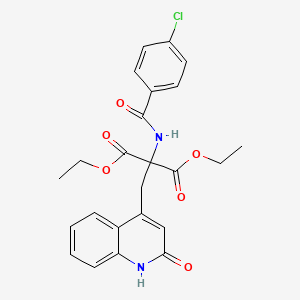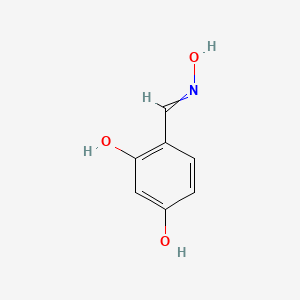
2,4-Dihydroxybenzaldehyde oxime
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzaldehyde oxime typically involves the reaction of benzene-1,3-diol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to scale up the synthesis.
化学反应分析
Types of Reactions
2,4-Dihydroxybenzaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives.
科学研究应用
2,4-Dihydroxybenzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,4-Dihydroxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and other cellular processes. The hydroxyl groups can also participate in redox reactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison
2,4-Dihydroxybenzaldehyde oxime is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
4-(hydroxyiminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H |
InChI 键 |
YIAZXUFZAYNWTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C=NO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
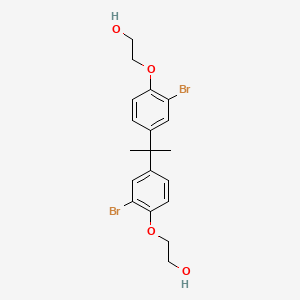
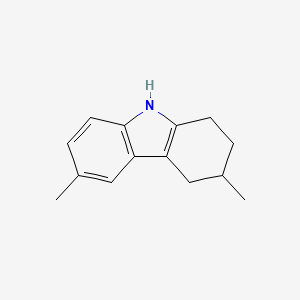
![1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8730175.png)
![[2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester](/img/structure/B8730176.png)

![3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8730196.png)

![3-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B8730204.png)
